![molecular formula C11H6ClFN2 B12972159 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by the presence of a chloro group at the 4th position and a fluoro group at the 6th position on the pyrroloquinoxaline ring. It has a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2-nitrophenyl)pyrrole with suitable reagents can lead to the formation of the desired pyrroloquinoxaline . The reaction typically requires the use of catalysts such as acetic acid and solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives and reduced pyrroloquinoxalines, respectively .
Applications De Recherche Scientifique
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: This compound has a similar structure but with the fluoro group at the 7th position.
Pyrrolo[1,2-a]quinoxaline: The parent compound without the chloro and fluoro substitutions.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H6ClFN2 |
|---|---|
Poids moléculaire |
220.63 g/mol |
Nom IUPAC |
4-chloro-6-fluoropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)8-4-1-3-7(13)10(8)14-11/h1-6H |
Clé InChI |
SGIPTARORVRANE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(C3=CC=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



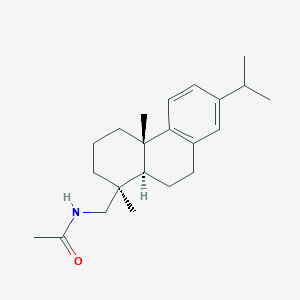
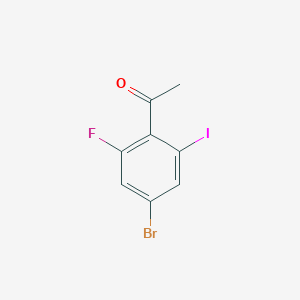
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)

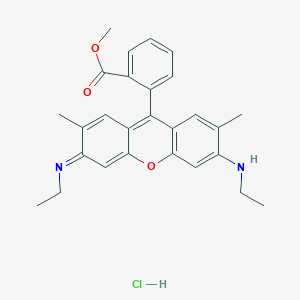


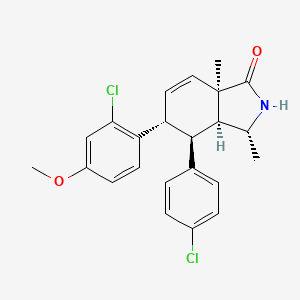

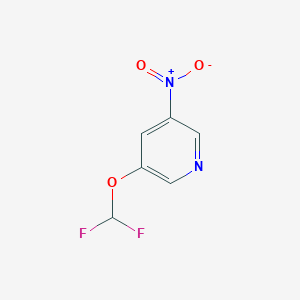
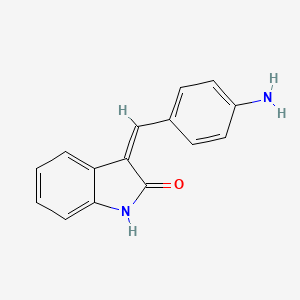
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
